2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-(propan-2-yl)imidazo[1,2-a]pyridin-3-amine is derived from its bicyclic framework and substituent positions. The parent structure, imidazo[1,2-a]pyridine, consists of a fused six-membered pyridine ring and a five-membered imidazole ring. Numbering begins at the nitrogen atom in the pyridine ring (position 1), proceeds through the fused system, and terminates at the imidazole nitrogen (position 3).
The propan-2-yl group (-CH(CH3)2) is appended to position 2 of the bicyclic core, while the primary amine (-NH2) occupies position 3. According to IUPAC rules, substituents are listed in alphabetical order, with locants assigned to ensure the lowest possible numbers. Thus, the systematic name is 2-(propan-2-yl)imidazo[1,2-a]pyridin-3-amine . Alternative naming conventions, such as the Hantzsch-Widman system, are less commonly applied to fused heterocycles of this type.
Molecular Formula and Weight Analysis
The molecular formula of 2-(propan-2-yl)imidazo[1,2-a]pyridin-3-amine is C10H12N3 , determined by summing the contributions of the imidazo[1,2-a]pyridine core (C7H6N2), the propan-2-yl substituent (C3H7), and the primary amine (NH2). The molecular weight, calculated as 174.23 g/mol, aligns with mass spectrometry data reported for analogous imidazo[1,2-a]pyridine derivatives.
| Component | Contribution | Total Atoms |
|---|---|---|
| Imidazo[1,2-a]pyridine | C7H6N2 | 7 C, 6 H, 2 N |
| Propan-2-yl substituent | C3H7 | 3 C, 7 H |
| Primary amine | NH2 | 1 N, 2 H |
| Total | C10H12N3 | 10 C, 12 H, 3 N |
Isotopic distribution patterns, computed using the Merck Molecular Force Field (MMFF), indicate a base peak at m/z 174.1 (M+) and fragment ions corresponding to cleavage of the propan-2-yl group (m/z 131.1) and the amine moiety (m/z 117.0).
Three-Dimensional Conformational Studies
The planar bicyclic core of imidazo[1,2-a]pyridine imposes rigidity on the molecule, restricting rotational freedom at positions 2 and 3. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the propan-2-yl group adopts a quasi-axial orientation relative to the fused ring system, minimizing steric clashes with the amine group. The dihedral angle between the imidazole and pyridine rings is 0.34° ± 0.05°, indicating near-perfect coplanarity.
Molecular dynamics simulations (100 ns, AMBER force field) demonstrate that the amine group participates in intramolecular hydrogen bonding with the π-electron cloud of the pyridine ring (N-H···π distance: 2.8 Å). This interaction stabilizes a syn-periplanar conformation , which may enhance binding affinity in biological targets.
Crystallographic Data and Solid-State Packing Arrangements
Single-crystal X-ray diffraction studies of closely related imidazo[1,2-a]pyridine derivatives reveal monoclinic crystal systems with space group P21/c. The unit cell parameters for 2-(propan-2-yl)imidazo[1,2-a]pyridin-3-amine analogs are as follows:
| Parameter | Value |
|---|---|
| a (Å) | 8.924(2) |
| b (Å) | 10.517(3) |
| c (Å) | 12.305(4) |
| α (°) | 90.00 |
| β (°) | 95.73(1) |
| γ (°) | 90.00 |
| Volume (ų) | 1148.5(5) |
| Z | 4 |
| Density (g/cm³) | 1.342 |
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-propan-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C10H13N3/c1-7(2)9-10(11)13-6-4-3-5-8(13)12-9/h3-7H,11H2,1-2H3 |
InChI Key |
SGPYJSZLWOAHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2C=CC=CC2=N1)N |
Origin of Product |
United States |
Preparation Methods
Overview
The GBBR is a powerful, multicomponent, one-pot reaction that synthesizes imidazo[1,2-a]pyridines efficiently under mild conditions. It involves the condensation of an aldehyde, 2-aminopyridine, and an isocyanide, often catalyzed by acids or other green catalysts.
Key Research Findings
- Green Conditions: Recent advances have optimized GBBR for greener synthesis using ethanol as solvent and ammonium chloride (NH4Cl) as an inexpensive, eco-friendly catalyst at room temperature.
- Substrate Scope: The methodology accommodates various aldehydes bearing electron-donating or withdrawing groups, yielding moderate to good yields (44–76%) of imidazo[1,2-a]pyridines, including derivatives with diverse substituents at the 2-position.
Reaction Scheme
Aldehyde + 2-Aminopyridine + Isocyanide → Imidazo[1,2-a]pyridine-3-amine derivative
Reaction Conditions and Optimization
| Entry | Solvent | Catalyst | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Neat | -- | Room Temp | 10 | Poor yield |
| 2 | Water | -- | Room Temp | 8 | Low yield |
| 3 | Ethanol | -- | Room Temp | 46 | Improved |
| 4 | Ethanol | NH4Cl | Room Temp | 72 | Optimized |
| 5 | Ethanol | I2 | Room Temp | 49 | Lower yield |
| 6 | Ethanol | K-10 | Room Temp | 66 | Moderate yield |
| 7 | Ethanol | Phenylphosphinic acid | Room Temp | 67 | No significant improvement |
Mechanism
The reaction proceeds via initial formation of a Schiff base between the aldehyde and 2-aminopyridine, followed by a non-concerted cycloaddition with the isocyanide. A subsequent proton transfer and aromatization yield the fused imidazo[1,2-a]pyridine core.
Multicomponent GBBR Using a-Isocyanoacetamides
Innovative Approach
Recent research has explored the use of a-isocyanoacetamides as isocyanide components in GBBR, enabling the synthesis of imidazo[1,2-a]pyridine derivatives with peptidomimetic amide fragments—molecules of medicinal interest.
Reaction Conditions
- Catalyst: 10 mol% ammonium chloride (NH4Cl)
- Solvent: Ethanol (EtOH)
- Temperature: Room temperature (~25°C)
- Yield: Moderate to good (44–76%)
Reaction Scheme
2-Aminopyridine + Aldehyde + a-Isocyanoacetamide → 2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine
Advantages
- Single-step synthesis
- Mild, green conditions
- Incorporation of amide functionalities similar to drug molecules
Reaction Mechanism
The mechanism involves initial formation of a Schiff base, followed by cycloaddition with the isocyanide, and a prototropic shift to aromatize the fused heterocycle.
Condensation and Oxidative Coupling Strategies
Condensation of 2-Aminopyridines with α-Haloketones
This classical approach involves nucleophilic substitution of α-haloketones with 2-aminopyridines, followed by cyclization. However, limitations include the availability of α-haloketones and harsh reaction conditions.
Oxidative Coupling and Tandem Reactions
- Copper-catalyzed three-component reactions involving 2-aminopyridines, aldehydes, and alkynes have been reported, offering efficient routes to imidazo[1,2-a]pyridines.
- Microwave-assisted cyclizations further reduce reaction times and improve yields.
Multicomponent Reactions (MCRs) for Derivative Synthesis
Use of Nitroolefins and Aldehydes
Santra et al. developed cascade reactions combining nitroolefins with 2-aminopyridines catalyzed by FeCl3, yielding fused heterocycles with high efficiency.
Reaction Conditions
- Catalysts: FeCl3 (preferable)
- Solvent: Ethanol or water
- Temperature: Room temperature or mild heating
- Yields: 44–76%
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| GBBR with aldehyde + 2-aminopyridine + isocyanide | One-pot, mild, green | High atom economy, versatile | Requires specific isocyanide components |
| GBBR with a-isocyanoacetamides | Incorporates peptidomimetic fragments, green | Single step, mild conditions | Limited substrate scope explored |
| Condensation of 2-aminopyridines with α-haloketones | Classical, multi-step | Well-established | Harsh conditions, limited availability |
| Oxidative coupling | Metal-catalyzed, tandem | Efficient, broad scope | Catalyst cost, reaction conditions |
Chemical Reactions Analysis
General Synthetic Approaches
The synthesis of 2-(propan-2-yl)imidazo[1,2-a]pyridin-3-amine can be achieved through various methodologies. The most common approaches include:
-
Multicomponent Reactions (MCRs) : MCRs are efficient for synthesizing imidazo[1,2-a]pyridines. For instance, a typical procedure involves the condensation of 2-aminopyridine with an appropriate aldehyde and isonitrile, leading to the formation of imidazo[1,2-a]pyridine derivatives .
-
Palladium-Catalyzed Coupling Reactions : This method utilizes aryl halides and amines in the presence of palladium catalysts to form new carbon-nitrogen bonds. For example, a reaction involving 2-(dimethylamino)acetic acid and an aryl halide under specific conditions yields the desired product .
Reaction Conditions and Yields
Table 1 summarizes different reaction conditions used to synthesize imidazo[1,2-a]pyridine derivatives, including solvents, temperatures, and yields:
| Entry | Solvent | Additive | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂O | None | rt | 10 |
| 2 | EtOH | NH₄Cl | rt | 72 |
| 3 | EtOH | I₂ | rt | 49 |
| 4 | EtOH | K-10 | rt | 66 |
| 5 | EtOH | Phenylphosphinic acid | rt | 67 |
The yields vary significantly depending on the solvent and additives used, indicating the importance of optimizing reaction conditions for improved efficiency.
Reaction Mechanisms
The formation of imidazo[1,2-a]pyridine derivatives generally involves several key steps:
-
Formation of Schiff Base : The initial step typically involves the condensation of an aldehyde with an amine to form a Schiff base.
-
Cycloaddition : The protonated Schiff base undergoes a cycloaddition reaction with isonitrile to yield an intermediate.
-
Prototropic Shift : A subsequent prototropic shift leads to the aromatic imidazo[1,2-a]pyridine structure.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structures. Common techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and environment of hydrogen and carbon atoms.
-
Mass Spectrometry (MS) : Used for determining molecular weights and confirming the identity of compounds.
-
Infrared (IR) Spectroscopy : Useful for identifying functional groups based on characteristic absorption bands.
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit various biological activities, including:
-
Anticancer Properties : Some derivatives have shown efficacy against various cancer cell lines.
-
Antimicrobial Activity : Certain compounds have demonstrated potential as antimicrobial agents.
Scientific Research Applications
Chemistry
In chemistry, 2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. Their ability to modulate biological pathways makes them valuable in drug development.
Industry
Industrially, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to changes in cellular pathways. For example, as an enzyme inhibitor, it may block the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo[1,2-a]pyridin-3-amine Derivatives
Impact of Substituents on Activity
Position 2 Substituents
- Alkyl Groups (e.g., Propan-2-yl) : Increase lipophilicity, enhancing blood-brain barrier penetration. For example, tert-butyl analogs show improved HIV reverse transcriptase inhibition due to steric bulk .
- Aryl Groups (e.g., 4-(Methylsulfonyl)phenyl) : Enhance COX-2 selectivity. Morpholine derivatives achieve IC50 values as low as 0.07 µM due to optimal size and polarity .
- Heterocyclic Groups (e.g., 5-Nitrofuran) : Improve antimicrobial activity against drug-resistant pathogens .
Position 3 Substituents
- Primary Amine (-NH2) : Facilitates hydrogen bonding with targets like EAAT3 or viral enzymes. However, secondary amines (e.g., N-cyclohexyl) improve metabolic stability .
- Aromatic Amines (e.g., N-Phenyl) : Modulate COX-2 selectivity. Electron-withdrawing groups (e.g., 4-fluorophenyl) reduce potency but enhance selectivity indices up to 508.6 .
Biological Activity
2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives, including 2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine, are known for their wide range of biological activities. These compounds have been investigated for their roles in medicinal chemistry due to their potential as antibacterial, antiviral, anticancer, and anti-inflammatory agents .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazo[1,2-a]pyridine derivatives. Specifically:
- Mechanism of Action : Research indicates that these compounds exhibit bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to be distinct from traditional bacteriostatics, suggesting a novel pathway for inhibiting bacterial growth .
- Structure-Activity Relationship (SAR) : The effectiveness of these compounds is influenced by structural modifications. For instance, the presence of bulky aromatic groups at specific positions on the imidazo[1,2-a]pyridine scaffold enhances antibacterial potency. Compounds with certain substituents demonstrated increased activity against resistant strains of bacteria .
Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine | 8 | MRSA |
| Imidazo[1,2-a]pyridine derivative A | 16 | MRSA |
| Imidazo[1,2-a]pyridine derivative B | 32 | Streptococcus spp. |
Anticancer Potential
In addition to antibacterial properties, imidazo[1,2-a]pyridine derivatives have shown promise in cancer research:
- Inhibition of Protein Geranylgeranylation : Compounds derived from this scaffold have been evaluated for their ability to inhibit Rab geranylgeranyl transferase (RGGT), which is crucial in cancer cell signaling pathways. For example, certain derivatives effectively disrupted Rab11A prenylation in HeLa cells, indicating potential as anticancer agents .
- Case Study : A study involving the synthesis and evaluation of phosphonocarboxylate derivatives revealed that specific substitutions at the C6 position significantly enhance anticancer activity. The most potent inhibitors were shown to affect cellular processes critical for tumor growth and metastasis .
Other Biological Activities
Beyond antibacterial and anticancer effects, imidazo[1,2-a]pyridine derivatives exhibit a variety of other biological activities:
- Antiviral Properties : Some studies have indicated that these compounds possess activity against various viruses, including HIV and influenza viruses. Their mechanism may involve interference with viral replication processes .
- Anti-inflammatory Effects : Research has also pointed towards anti-inflammatory properties, making them potential candidates for treating inflammatory diseases and conditions.
Table 2: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antibacterial | Effective against Gram-positive bacteria |
| Anticancer | Inhibits RGGT; disrupts cancer cell signaling |
| Antiviral | Active against HIV and other viruses |
| Anti-inflammatory | Potential treatment for inflammatory diseases |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which allows for modular assembly of the imidazo[1,2-a]pyridine core. Key steps include:
- Condensation of 2-aminopyridine with isocyanides and carbonyl compounds under iodine or acid catalysis .
- Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). For example, using ethanol as a solvent at 80°C improves yields by stabilizing intermediates .
- Purification via column chromatography or recrystallization to isolate the hydrochloride salt form .
- Yield Optimization : Substituting electron-withdrawing groups on reactants or using microwave-assisted synthesis can enhance reaction efficiency .
Q. How is the structural characterization of 2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine performed using spectroscopic techniques?
- Key Techniques :
- 1H/13C NMR : Distinct signals for the imidazo[1,2-a]pyridine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and isopropyl group (δ 1.2–1.4 ppm for CH3) .
- HRMS : Confirmation of molecular ion peaks (e.g., [M+H]+ at m/z 217.1345 for C10H14N4) .
- IR Spectroscopy : Absorption bands for NH2 (~3400 cm⁻¹) and C=N (1630 cm⁻¹) .
Advanced Research Questions
Q. What structural modifications at the C-3 position of the imidazo[1,2-a]pyridine scaffold influence COX-2 inhibitory activity, and how do these correlate with selectivity indices?
- Structure-Activity Relationship (SAR) :
- Mannich Base Substitutions : Introducing a morpholine ring at C-3 enhances COX-2 selectivity (IC50 = 0.07 µM, selectivity index = 508.6) by fitting into the enzyme's hydrophobic pocket .
- Phenylamino Derivatives : Electron-donating groups (e.g., -OCH3) on the phenyl ring improve potency, while bulky substituents reduce binding affinity .
- Data Table :
| Compound | Substituent at C-3 | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|---|
| 5n | p-Tolyl | 0.07 | 508.6 |
| 5a | Phenyl | 0.39 | 42.3 |
| Source: In vitro COX inhibition assays |
Q. How do molecular docking studies explain the interaction between 2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine derivatives and target enzymes like COX-2 or Menin?
- COX-2 Interactions :
- The isopropyl group occupies the secondary pocket of COX-2, forming van der Waals contacts with Val523 and Tyr355.
- Hydrogen bonds between the C-3 amine and His90 stabilize the enzyme-inhibitor complex .
Q. What analytical strategies are recommended for resolving contradictions in biological activity data across different derivatives?
- Strategies :
- Orthogonal Assays : Cross-validate COX inhibition data with in vivo analgesic models (e.g., carrageenan-induced paw edema) to confirm target engagement .
- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) that may skew IC50 values .
- Computational Modeling : Compare molecular dynamics simulations with experimental IC50 values to identify steric clashes or solvation effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
